1-(5-(methylthio)-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(5-(Methylthio)-1H-pyrrol-2-yl)ethanone is an organic compound featuring a pyrrole ring substituted with a methylthio group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(methylthio)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 5-(methylthio)-1H-pyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Methylthio)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
1-(5-(Methylthio)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(methylthio)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways. For example, the methylthio group can interact with thiol-containing enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(5-(Methylthio)-1H-pyrrol-2-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(5-(Methylthio)-1H-pyrrol-2-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(5-(Methylthio)-1H-pyrrol-2-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness: 1-(5-(Methylthio)-1H-pyrrol-2-yl)ethanone is unique due to its specific combination of a pyrrole ring, a methylthio group, and an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(5-methylsulfanyl-1H-pyrrol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(9)6-3-4-7(8-6)10-2/h3-4,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDKAOKHLYUBIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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